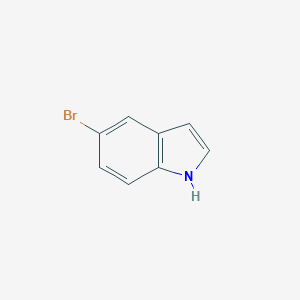

5-Bromoindole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWVFZFZYXOBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Record name | 5-bromoindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073996 | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-50-0 | |

| Record name | 5-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FGF42R4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindole is a halogenated derivative of indole (B1671886) that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring an indole ring substituted with a bromine atom at the 5-position, enhances its reactivity and makes it a valuable precursor for a wide range of complex organic molecules.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and key experimental protocols related to this compound. It is intended to be a valuable resource for researchers and professionals in drug development and chemical research, offering detailed information for its application in the synthesis of bioactive compounds, including anti-inflammatory, antimicrobial, and anti-tumor agents.[1]

Physicochemical Properties

This compound is typically a white to light brown crystalline powder or chunks.[2][3][4] It is known for its chemical stability and is soluble in organic solvents such as ethanol (B145695), ether, and chloroform.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | [2][3][5] |

| Molecular Weight | 196.04 g/mol | [2][3] |

| Melting Point | 87.0 - 94.0 °C | [2][3][5][6] |

| Boiling Point | 228.5 °C (rough estimate) | [2][3] |

| Density | 1.5466 (rough estimate) | [2][3] |

| Appearance | White to gray to brown powder to crystal | [2][4][5] |

| Solubility | Soluble in ethanol, ether, chloroform; 126 mg/L in water (calculated) | [1][2][3] |

| pKa | 16.04 ± 0.30 (Predicted) | [2][3][4] |

| Flash Point | 145.5 °C | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere. Store in a freezer at -20°C.[2][3][7] |

Spectral Data

The spectral characteristics of this compound are essential for its identification and characterization.

| Spectral Data Type | Key Features | Source |

| ¹H NMR | A ¹H NMR spectrum is available for this compound.[8] In CDCl₃, aromatic protons appear as a multiplet between 6.44-7.73 ppm, and the NH proton appears as a singlet at 8.08 ppm.[9] | [8][9] |

| IR | An IR spectrum is available.[10] Key peaks observed in KBr are at 3414, 1450, 1412, 1315, 1091, 798, 763, and 503 cm⁻¹.[9] | [9][10] |

| UV-Vis | In methanol, UV absorption maxima are observed at 279, 287, and 296 nm, with log ε values of 3.70, 3.69, and 3.53, respectively.[4][11] | [4][11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from indole.[9][12]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

-

Dissolve 50g of indole in 100 ml of ethanol.

-

Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.

-

Stir the mixture overnight.

-

Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry.[9]

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

-

Suspend 30g of sodium bisulfite in 300 ml of acetic anhydride (B1165640).

-

Add 30g of the sodium indoline-2-sulfonate from the previous step.

-

Stir the suspension at 70°C for 1 hour.

-

Add another 100 ml of acetic anhydride to facilitate stirring as a voluminous white solid forms.

-

Increase the temperature to 90°C for 2 hours.

-

Cool the suspension to room temperature, filter, and wash with acetic anhydride and then ether. The crude solid is used directly in the next step.[9]

Step 3: Synthesis of this compound

-

Dissolve all the acylated material from the previous step in 150 ml of water at 0-5°C.

-

Add 40g of Bromine dropwise with stirring, maintaining the temperature below 5°C.

-

Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

-

Add a solution of approximately 10g of sodium bisulfite in 30 ml of water to remove excess bromine.

-

Neutralize the solution to pH 7 using 40% NaOH, keeping the temperature below 30°C.

-

Stir the solution overnight (approximately 12 hours) at 50°C, during which a light tan precipitate will form.

-

Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry.[9]

Purification

Purification of this compound can be achieved by steam distillation from a faintly alkaline solution.[4][11] The aqueous distillate is cooled, and the solid is collected and dried in a vacuum desiccator over P₂O₅.[4][11] Further recrystallization can be performed from aqueous ethanol (35%) or a mixture of petroleum ether and diethyl ether.[4][11]

Applications in Research and Drug Development

This compound is a versatile intermediate in medicinal chemistry.[1] It is a key starting material for the synthesis of various bioactive compounds and pharmaceutical agents.[1][11] Its derivatives have shown potential anticancer activity, and it is used to synthesize GSK-3 inhibitors and other molecules with therapeutic potential.[13][14]

The indole scaffold is a privileged structure in drug discovery, and the bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. This makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is considered an irritant.[2] Exposure may cause irritation to the skin, eyes, and respiratory system.[15] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or under a fume hood.[15][16] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If on skin, wash with plenty of water.

Conclusion

This compound is a chemical compound with significant utility in the fields of pharmaceutical synthesis and materials science. Its well-defined physicochemical properties and reactivity make it an important intermediate for the development of new therapeutic agents and functional materials. This guide provides essential technical information to support its safe and effective use in research and development.

References

- 1. This compound | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound [chembk.com]

- 3. 10075-50-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound 99 10075-50-0 [sigmaaldrich.com]

- 7. goldbio.com [goldbio.com]

- 8. This compound(10075-50-0) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis of 5-Bromo Indole [designer-drug.com]

- 10. This compound(10075-50-0) IR Spectrum [m.chemicalbook.com]

- 11. This compound CAS#: 10075-50-0 [m.chemicalbook.com]

- 12. CN105622481A - Process for efficient synthesis of this compound - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | 10075-50-0 [chemicalbook.com]

- 15. cloudfront.zoro.com [cloudfront.zoro.com]

- 16. oxfordlabchem.com [oxfordlabchem.com]

Spectroscopic Profile of 5-Bromoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromoindole, a vital heterocyclic compound frequently utilized as a building block in the synthesis of various pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by data from multiple spectroscopic techniques. This section presents a summary of the essential data in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 | br s | N-H |

| ~7.76 | d | H-4 |

| ~7.27 | d | H-7 |

| ~7.21 | dd | H-6 |

| ~7.19 | t | H-2 |

| ~6.47 | t | H-3 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.7 | C-7a |

| 129.9 | C-3a |

| 125.3 | C-2 |

| 124.8 | C-6 |

| 121.8 | C-4 |

| 113.0 | C-5 |

| 112.5 | C-7 |

| 102.3 | C-3 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the spectrum will exhibit characteristic absorption bands for the N-H bond, C-H bonds of the aromatic ring, and C=C bonds within the indole (B1671886) structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1610, ~1460 | C=C stretch | Aromatic C=C |

| ~740 | =C-H bend | Aromatic C-H out-of-plane bending |

| ~550-690 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the presence of bromine is distinguished by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 197 | Molecular ion peak [M+2]⁺ (with ⁸¹Br) |

| 195 | Molecular ion peak [M]⁺ (with ⁷⁹Br) |

| 116 | Fragment ion [M-Br]⁺ |

| 89 | Fragment ion |

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure a homogenous solution and remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

For analysis via a direct insertion probe, a small amount of the solid this compound is placed in a capillary tube.

-

Alternatively, for analysis coupled with gas chromatography (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest m/z value typically corresponds to the molecular ion (M⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromoindole. The document details the chemical shifts, multiplicities, and coupling constants, along with standardized experimental protocols for data acquisition. This information is critical for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the six protons on the indole (B1671886) ring system. The assignments, chemical shifts, and multiplicities are summarized in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (NH) | ~8.1 | Broad Singlet (br s) |

| H-4 | 7.758 | Doublet (d) |

| H-2 | 7.254 | Triplet (t) |

| H-6 | 7.204 | Doublet of Doublets (dd) |

| H-7 | 7.147 | Doublet (d) |

| H-3 | 6.470 | Triplet (t) |

Note: Coupling constants (J) were not explicitly available in the referenced sources.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays eight signals corresponding to the carbon atoms of the indole core. The chemical shifts for a closely related compound, 5-bromo-3-methyl-1H-indole, are provided for reference, as a complete, unambiguously assigned dataset for this compound was not available in the public domain. The electron-withdrawing effect of the bromine atom significantly influences the chemical shifts of the surrounding carbon atoms.

| Carbon | Chemical Shift (δ, ppm) - Reference: 5-Bromo-3-methyl-1H-indole[1] |

| C-7a | 134.96 |

| C-3a | 130.22 |

| C-2 | 124.76 |

| C-4 | 122.95 |

| C-6 | 121.64 |

| C-5 | 112.50 |

| C-7 | 111.60 |

| C-3 | Not Applicable (Substituted) |

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Solvent: CDCl₃.

-

Temperature: Standard room temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

Visualizations

Molecular Structure and Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system for proton and carbon positions.

Caption: Structure of this compound with Atom Numbering.

NMR Experimental Workflow

The logical flow for conducting an NMR analysis of this compound is outlined below.

References

5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

An In-depth Review of Physicochemical Properties and Methodologies

5-Bromoindole is a halogenated derivative of indole (B1671886) that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its incorporation into various molecular scaffolds has led to the development of potent inhibitors for key biological targets in oncology and neurology. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and methodologies for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a solid crystalline material, appearing as off-white to light yellow crystals at room temperature. It is characterized by the presence of a bromine atom at the 5-position of the indole ring, a feature that enhances its reactivity and utility as a synthetic intermediate.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthetic chemistry and biological assays. While sparingly soluble in water, it exhibits good solubility in a range of organic solvents.

Quantitative Solubility Data

| Solvent System | Solubility | Notes |

| Water | 126 mg/L (calculated) | Sparingly soluble. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility; ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Forms a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Forms a clear solution. |

| Ethanol, Ether, Chloroform | Soluble | Qualitative data indicates good solubility. |

Stability Characteristics

This compound is moderately stable under standard ambient conditions. However, its stability can be influenced by exposure to light, moisture, and certain chemical environments.

General Stability and Storage Recommendations

This compound is stable under normal temperatures and pressures.[2] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[2] It may darken over time upon exposure to light or moisture.[2] The compound is incompatible with strong acids, bases, and reactive metals.[2]

Forced Degradation Studies

While specific degradation kinetics for this compound are not extensively published, forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods. Such studies typically involve subjecting the compound to a range of stress conditions.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux | Indole rings are susceptible to acid-catalyzed dimerization or polymerization.[3][4][5] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux | Potential for hydrolysis or rearrangement depending on the molecular structure.[3][4][5] |

| Oxidation | 3% - 30% H₂O₂, ambient temperature | Oxidation of the indole ring, potentially leading to oxindole (B195798) and isatin (B1672199) derivatives.[4][5][6] |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Assesses the intrinsic thermal stability of the molecule.[7][8] |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photolytic cleavage or rearrangement of the molecule.[4][9][10][11] |

Experimental Protocols

Solubility Determination: Equilibrium Method

This method determines the thermodynamic solubility of a compound.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing known volumes of the selected solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Stability Indicating Method (SIM) Development via Forced Degradation

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

-

Stress Sample Generation: Subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products. The extent of degradation should ideally be between 5-20%.[4][9]

-

Chromatographic Method Development: Develop an HPLC method (typically reversed-phase) that can separate the parent this compound peak from all generated degradation product peaks. This involves optimizing parameters such as the column, mobile phase composition, gradient, flow rate, and detector wavelength.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Biological Relevance and Signaling Pathways

This compound is a pivotal precursor for the synthesis of compounds targeting a range of signaling pathways implicated in various diseases. Its derivatives have been investigated as inhibitors of key enzymes and as ligands for important receptors.

VEGFR-2 Signaling Pathway

Derivatives of this compound-2-carboxylic acid have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[12] Inhibition of this pathway is a key strategy in cancer therapy to block angiogenesis.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

EGFR Signaling Pathway

Novel this compound-2-carboxylic acid derivatives have also been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14][15] Dysregulation of the EGFR pathway is a hallmark of many cancers.

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

GSK-3 Signaling Pathway

This compound is used to synthesize inhibitors of Glycogen (B147801) Synthase Kinase 3 (GSK-3), a key regulatory kinase involved in numerous cellular processes, including the canonical Wnt pathway.[16][17] GSK-3 is a therapeutic target for several indications, including mood disorders.[16][18][19][20]

Caption: Wnt/β-catenin signaling pathway showing the role of GSK-3 and its inhibition.

Serotonin (B10506) Receptor Signaling

This compound serves as an intermediate in the synthesis of serotonin (5-HT) receptor ligands.[2] 5-HT receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and neurological processes.[21][22][23][24]

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Novel this compound-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]

- 17. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 23. Structural studies of serotonin receptor family [bmbreports.org]

- 24. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-bromoindole, a key heterocyclic scaffold in medicinal chemistry and drug development. The document details the regioselectivity, reaction mechanisms, and synthetic applications of various electrophilic substitution reactions, including halogenation, nitration, sulfonation, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the Mannich reaction. Quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The indole (B1671886) nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. Halogenated indoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, making them highly valuable in drug discovery programs. This compound, with its bromine atom at a strategic position, offers a unique platform for the synthesis of diverse molecular architectures. Understanding the intricacies of its electrophilic substitution reactions is paramount for the rational design and synthesis of novel therapeutic agents.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of the lone pair of electrons on the nitrogen atom significantly influences the electron density distribution within the ring, directing electrophiles primarily to the C3 position. This regioselectivity is a cornerstone of indole chemistry and is generally preserved in 5-substituted indoles like this compound. The bromine atom at the C5 position, being an ortho-, para-directing deactivator, has a nuanced effect on the reactivity of the indole ring, which will be explored in the context of various reactions.

Regioselectivity of Electrophilic Attack

The primary site of electrophilic attack on the this compound nucleus is the C3 position. This preference is dictated by the electronic nature of the indole ring. The attack at C3 leads to a more stable carbocation intermediate (the arenium ion) where the positive charge can be delocalized over the C2 and nitrogen atoms without disrupting the aromaticity of the benzene (B151609) ring.

Attack at other positions, such as C2, C4, C6, or C7, would lead to less stable intermediates where the benzenoid aromaticity is disrupted, making these pathways energetically less favorable. The bromine atom at C5 has a deactivating inductive effect (-I) and a weak activating resonance effect (+M). While it slightly reduces the overall reactivity of the indole ring compared to the parent indole, it does not alter the inherent preference for C3 substitution.

Caption: Logical relationship of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions

This section details the most pertinent electrophilic substitution reactions of this compound, providing quantitative data where available and detailed experimental protocols.

Halogenation

Further halogenation of this compound can be achieved using various halogenating agents. The reaction is highly regioselective, with the incoming halogen atom exclusively substituting at the C3 position.

Table 1: Halogenation of this compound

| Halogenating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Br₂ | CH₂Cl₂/MeOH | Ambient | 3,5-Dibromoindole | 93 | [1] |

| N-Bromosuccinimide (NBS) | DMF | 0 | 3,5-Dibromoindole | High | General Knowledge |

Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1.0 g, 5.1 mmol) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (9:1, 20 mL).

-

Add triethylamine (B128534) (Et₃N) (0.78 mL, 5.6 mmol).

-

To this stirred solution, add a solution of bromine (Br₂) (0.29 mL, 5.6 mmol) in CH₂Cl₂ (5 mL) dropwise at ambient temperature.

-

Stir the reaction mixture for 60 minutes.

-

After completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,5-dibromoindole.[1]

Caption: Experimental workflow for the bromination of this compound.

Nitration

The nitration of indoles can be challenging due to the sensitivity of the indole ring to strong acidic conditions, which can lead to polymerization. Milder nitrating agents are often preferred. For this compound, nitration is expected to occur at the C3 position.

Table 2: Nitration of 5-Substituted Indoles (Representative)

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| N-Boc-5-bromoindole | NMe₄NO₃, (CF₃CO)₂O | CH₃CN | 0-5 | N-Boc-5-bromo-3-nitroindole | Good (unspecified) | General procedure from a study on various indoles. |

Experimental Protocol: Nitration of N-Boc-5-bromoindole (Representative)

-

To a solution of N-Boc-5-bromoindole (1.0 mmol) in acetonitrile (B52724) (1 mL), add tetramethylammonium (B1211777) nitrate (B79036) (1.1 mmol).

-

Cool the reaction mixture to 0-5 °C.

-

Add a solution of trifluoroacetic anhydride (B1165640) (2.0 mmol) in acetonitrile (1 mL) dropwise.

-

Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium carbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Simplified mechanism for the nitration of this compound.

Sulfonation

Sulfonation of indoles is typically carried out using mild sulfonating agents such as the sulfur trioxide-pyridine complex to avoid degradation of the indole ring. The reaction is expected to yield the this compound-3-sulfonic acid.

Table 3: Sulfonation of Indoles (General)

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| SO₃-Pyridine complex | Pyridine (B92270) | 100 | Indole-3-sulfonic acid | Not specified | General Knowledge |

Experimental Protocol: Sulfonation of this compound (Representative)

Note: This is a general protocol as specific details for this compound are not widely reported.

-

Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL).

-

Add sulfur trioxide-pyridine complex (1.2 mmol) portion-wise to the solution while stirring.

-

Heat the reaction mixture to 100 °C and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The product, being a sulfonic acid, may precipitate or can be isolated by adjusting the pH. Further purification may involve recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound provides a direct route to 3-acyl-5-bromoindoles, which are valuable intermediates. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid.

Table 4: Friedel-Crafts Acylation of this compound

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Propionyl chloride | Et₂AlCl | CH₂Cl₂ | 0 to RT | 3-Propionyl-5-bromoindole | 95 | [2] |

| Acetyl chloride | Et₂AlCl | CH₂Cl₂ | 0 to RT | 3-Acetyl-5-bromoindole | High (unspecified) | [2] |

Experimental Protocol: Friedel-Crafts Acylation of this compound with Propionyl Chloride [2]

-

Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol) dropwise.

-

Stir the mixture at 0 °C for 10 minutes.

-

Add propionyl chloride (1.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-propionyl-5-bromoindole.[2]

Caption: General mechanism of Friedel-Crafts acylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including this compound. The reaction introduces a formyl group at the C3 position.

Table 5: Vilsmeier-Haack Formylation of Indoles (General)

| Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| POCl₃, DMF | DMF | 0 to 95 | 3-Formylindole | 96 | General procedure from a study on various indoles. |

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Note: This is a general protocol for indoles that is applicable to this compound.

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.2 mmol) dropwise to anhydrous dimethylformamide (DMF) (5 mL) with vigorous stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

-

In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (3 mL).

-

Add the solution of this compound to the freshly prepared Vilsmeier reagent at 0 °C.

-

Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization or column chromatography.

Mannich Reaction

The Mannich reaction of this compound with formaldehyde (B43269) and a secondary amine leads to the formation of a gramine (B1672134) derivative, 5-bromo-3-(dimethylaminomethyl)indole. This product is a versatile synthetic intermediate.

Table 6: Mannich Reaction of Indoles (General)

| Amine | Aldehyde | Solvent | Product | Yield (%) | Reference |

| Dimethylamine (B145610) | Formaldehyde | Acetic Acid | Gramine | 95.6 | [3] |

Experimental Protocol: Synthesis of 5-Bromogramine

Note: This protocol is adapted from the synthesis of gramine from indole.[4]

-

Dissolve this compound (8.6 mmol) in glacial acetic acid (20 mL).

-

Add a 40% aqueous solution of dimethylamine (3.0 mL). The mixture may become warm.

-

Cool the mixture to 30 °C.

-

Add a 35% aqueous solution of formaldehyde (2.0 mL) with stirring.

-

Allow the mixture to stand for 60 minutes.

-

Pour the solution onto crushed ice (approx. 100 g) and make the mixture alkaline by the careful addition of 30% sodium hydroxide (B78521) solution, ensuring the temperature remains low.

-

Collect the precipitate by suction filtration and wash with distilled water until neutral.

-

Dry the product to obtain 5-bromo-3-(dimethylaminomethyl)indole.

Caption: Mechanism of the Mannich reaction on this compound.

Conclusion

This compound is a versatile building block in organic synthesis, and its electrophilic substitution reactions provide a powerful toolkit for the introduction of various functional groups, predominantly at the C3 position. This guide has summarized the key aspects of these reactions, including regioselectivity, reaction conditions, and detailed experimental protocols. The provided quantitative data and mechanistic diagrams are intended to aid researchers, scientists, and drug development professionals in the efficient and predictable synthesis of novel this compound derivatives for a wide range of applications. Further exploration into the nitration and sulfonation of this compound is warranted to expand the synthetic utility of this important heterocyclic compound.

References

The Reactivity of the Indole Ring in 5-Bromoindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 5-position of the indole (B1671886) ring provides a handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions, while also influencing the inherent reactivity of the indole nucleus towards electrophilic substitution. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations, quantitative data, and detailed experimental protocols to aid researchers in the synthesis of novel indole-based compounds.

Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The highest electron density is at the C3 position, which is the typical site of electrophilic substitution. The bromo substituent at the C5 position is an ortho-, para-directing deactivator. However, due to the strong activating nature of the indole nitrogen, electrophilic substitution still readily occurs, predominantly at the C3 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. In the case of this compound, the reaction with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), regioselectively yields 5-bromo-1H-indole-3-carboxaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

-

Reagents and Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, cool anhydrous DMF to 0 °C.

-

Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF in a separate flask and cool to 0 °C.

-

Add the freshly prepared Vilsmeier reagent dropwise to the this compound solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-bromo-1H-indole-3-carboxaldehyde.[1]

-

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the indole ring, typically at the C3 position. The reaction involves the condensation of this compound with formaldehyde (B43269) and a secondary amine in the presence of an acid catalyst.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride or iron powder, proceeds with high regioselectivity to afford 3-acyl-5-bromoindoles.[2] A solvent-free protocol using iron powder as a catalyst has been reported to be highly efficient.[2]

Table 1: Friedel-Crafts Acylation of this compound with Benzoyl Chloride [2]

| Catalyst | Solvent | Temperature | Time | Yield (%) |

| Iron Powder | None | Room Temp. | 2 h | 92 |

Other Electrophilic Substitutions

Information on the quantitative regioselectivity of other electrophilic substitution reactions such as nitration, sulfonation, and further halogenation on this compound is limited. Generally, substitution is expected to occur at the C3 position. However, the formation of other isomers is possible depending on the reaction conditions. For instance, bromination of 2-trifluoromethylindole has been shown to occur at the C3 position, and further bromination can occur at the C5 position.[3]

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of a diverse library of 5-substituted indoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents at the C5 position.

Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | 95 | BenchChem |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | BenchChem |

| Pd/SPhos (5) | - | K₂CO₃ | H₂O/Acetonitrile (4:1) | 37 | 18 | High | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reagents and Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

Toluene

-

Water

-

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), arylboronic acid, and K₃PO₄.

-

Add toluene and water to the vessel.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add Pd(OAc)₂ and SPhos to the mixture.

-

Heat the reaction to 100 °C and stir for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, providing a direct route to 5-vinylindoles.

Table 3: Heck Coupling of this compound with Styrene

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ | Acetonitrile/H₂O (1:1) | 100-150 (MW) | 15-30 min | - | [4] |

| Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 h | 75 | BenchChem |

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 5-alkynylindoles. This reaction is typically co-catalyzed by a copper(I) salt.

Table 4: Sonogashira Coupling of this compound with Phenylacetylene

| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 65 | 12 | 92 | BenchChem |

| Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | K₂CO₃ | DMF | 80 | 6 | 85 | BenchChem |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine, providing access to a wide range of 5-aminoindole (B14826) derivatives.

Table 5: Buchwald-Hartwig Amination of this compound with Aniline [5]

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| L–Pd–G₁ (2) | ᵗBu-XPhos (4) | K₂CO₃ | t-Amyl alcohol/H₂O | 65 | 16 | 85 |

N-Functionalization

The nitrogen atom of the indole ring can be readily functionalized through various reactions, including alkylation, acylation, and protection.

N-Alkylation

N-alkylation of this compound is typically achieved by deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide.

Experimental Protocol: N-Alkylation of this compound [4][6][7][8]

-

Reagents and Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Lithiation and Subsequent Reactions

While direct lithiation of the indole ring can be challenging, N-protected this compound can undergo lithium-halogen exchange at the C5 position. The resulting 5-lithioindole species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Visualizing the Reactivity of this compound

To further illustrate the key transformations of this compound, the following diagrams depict the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and the mechanism of the Vilsmeier-Haack reaction.

Caption: Catalytic cycle of a generic Pd-catalyzed cross-coupling reaction.

Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized indole derivatives. Its reactivity is characterized by a strong preference for electrophilic substitution at the C3 position and the ability to undergo a variety of palladium-catalyzed cross-coupling reactions at the C5 position. This guide provides a solid foundation of data and experimental protocols to empower researchers in their efforts to explore the rich chemistry of this important heterocyclic scaffold.

References

- 1. Synthesis of this compound - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. CN105622481A - Process for efficient synthesis of this compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. CN102558017A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers

Introduction: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position of the indole ring can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity. This technical guide provides an in-depth exploration of the diverse biological activities of 5-bromoindole and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This document summarizes key findings on their anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival.

A significant body of research has focused on the development of this compound derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. Certain novel this compound-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][2][3][4][5] The inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[1][2][3][5]

Beyond EGFR inhibition, other this compound derivatives have been reported to exert their anticancer effects by disrupting the mitotic spindle, a critical cellular machine for cell division.[1][2][3][4] This disruption prevents cancer cell proliferation, expansion, and invasion.[1][2][3][4] Furthermore, some derivatives have demonstrated antiangiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[6] This is achieved, in part, by reducing the expression of Vascular Endothelial Growth Factor (VEGF).[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-7-azaindolin-2-one derivatives | A549 (Lung) | 3.103 - 65.054 | [7] |

| Skov-3 (Ovarian) | 3.721 - >50 | [7] | |

| HepG2 (Liver) | 2.357 - 49.036 | [7] | |

| This compound carbothioamide derivative | HUVEC (Endothelial) | 711.7 | [6][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

-

Formazan (B1609692) Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7][9]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the simplified signaling pathway of EGFR and its inhibition by this compound derivatives, leading to the downstream effects of decreased cell proliferation and increased apoptosis.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound and its derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including fungi and bacteria. The presence of the bromine atom at the C-5 position appears to be a key determinant of their bioactivity.[10]

Studies have shown the antifungal potential of 3-acyl-5-bromoindole derivatives against phytopathogens such as Monilinia fructicola and Botrytis cinerea.[10] These compounds have been shown to inhibit both mycelial growth and conidial germination. Molecular docking studies suggest that these derivatives may exert their antifungal effects by interacting with mitochondrial complex II, specifically succinate (B1194679) dehydrogenase (SDH).[10]

In the realm of antibacterial research, indole derivatives have been investigated for their efficacy against drug-resistant bacteria. Notably, certain indole derivatives have exhibited activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a critical priority pathogen.[11] While the specific contribution of 5-bromo substitution in this context requires further elucidation, the broader class of halogenated indoles shows promise.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| This compound | Monilinia fructicola | - | [10] |

| This compound | Botrytis cinerea | - | [10] |

| 6-bromoindole | XDRAB isolates | 64 | [11] |

Note: Specific MIC values for this compound against M. fructicola and B. cinerea were not explicitly provided in the source, but its activity was highlighted.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The this compound derivative is serially diluted in the broth within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Antiviral Activity: A Broad Spectrum of Inhibition

The indole nucleus is a key pharmacophore in the development of antiviral agents, and its derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[13][14] These compounds can act at various stages of the viral life cycle.

Indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of antiretroviral therapy for HIV.[13] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA.

Furthermore, some indole-containing compounds, such as Arbidol, function as entry and fusion inhibitors.[13] They prevent the virus from entering host cells by inhibiting the fusion of the viral envelope with the cell membrane. While the specific impact of 5-bromo substitution on these activities is an area of ongoing research, the general antiviral potential of the indole scaffold is well-established.

Neuroprotective Effects: Shielding the Nervous System

Indole derivatives are also being explored for their potential to protect the nervous system from damage in various pathological conditions.[15][16][17][18][19] Their neuroprotective actions are often attributed to their antioxidant and reactive oxygen species (ROS) scavenging properties.[15][18][19]

Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a number of acute and chronic neurodegenerative diseases.[15][18][19] Indole-based compounds can mitigate this damage by neutralizing free radicals and reducing oxidative stress. Some indole derivatives have also shown the ability to disaggregate amyloid-β plaques, which are a hallmark of Alzheimer's disease.[16]

Signaling Pathway: Nrf2-ARE Antioxidant Response

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. The following diagram illustrates how indole derivatives may activate this pathway to exert their neuroprotective effects.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position often enhances the therapeutic potential of the indole scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their design and translating their promise into clinical applications. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

References

- 1. Novel this compound-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel this compound-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Antiangiogenic activity of this compound carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]

- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea [mdpi.com]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Versatility of 5-Bromoindole: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

5-Bromoindole stands as a pivotal precursor in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its strategic bromine substitution on the indole (B1671886) scaffold provides a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures with significant biological and physical properties. This technical guide offers an in-depth exploration of this compound's synthetic utility, focusing on key reactions, experimental protocols, and its role in the development of bioactive compounds.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, often starting from indole. One common method involves a three-step process: sulfonylation of indole, followed by acetylation, and finally bromination and hydrolysis.

A detailed synthetic procedure is as follows:

-

Synthesis of Sodium Indoline-2-Sulfonate (Intermediate I): Indole is dissolved in ethanol (B145695) and added to a solution of sodium bisulfite in water. The mixture is stirred, resulting in the formation of a light tan solid which is collected and dried.[1]

-

Synthesis of Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II): The intermediate from the previous step is acetylated using acetic anhydride.[1][2]

-

Synthesis of this compound: The acetylated intermediate is dissolved in water and cooled. Bromine is added dropwise while maintaining a low temperature. After the reaction, excess bromine is quenched with sodium bisulfite, and the solution is neutralized and heated to facilitate the formation of this compound as a precipitate.[1][2]

Another synthetic approach involves the hydrogenation of indole to indoline, followed by N-acetylation, bromination, deacetylation, and subsequent oxidative dehydrogenation to yield this compound.[3]

Key Synthetic Transformations of this compound

The bromine atom at the C5 position of the indole ring is amenable to a variety of powerful cross-coupling reactions, making this compound a valuable building block for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This compound is an excellent substrate for these transformations.[4]

A general workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below:

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling this compound with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the C5 position.[4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [4]

-

To a reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (B1210297) (0.05 mmol) and SPhos (0.05 mmol) in a 4:1 mixture of water and acetonitrile (B52724) (10 mL).

-

Add the catalyst solution to the reaction vial containing the solids.

-

Purge the vial with argon.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring completion by TLC.

-

Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-phenylindole.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O/MeCN | 80 | 4-6 | High | [4] |

| Pd-Nanoparticles | - | - | Ambient | - | - | [5] |

The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 5-vinylindoles.

Experimental Protocol: Heck Coupling of this compound with Styrene (B11656) [4]

-

Add this compound (1.0 mmol), sodium carbonate (2.0 mmol), sodium palladium tetrachloride (0.02 mmol), and SPhos (0.04 mmol) to a microwave reaction vial.

-

Purge the vial with argon.

-

Add a mixture of acetonitrile and water, followed by styrene (1.5 mmol).

-

Heat the reaction in a microwave reactor at the specified temperature and time.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | MeCN/H₂O | Microwave | - | - | [4] |

The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne, yielding 5-alkynylindoles.[4][7]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264) [4]

-

To a reaction vessel, add this compound (1.0 mmol), a palladium catalyst, a copper(I) co-catalyst, and a base.

-

Purge the vessel with an inert gas.

-